2-ETHYLHEXYL-D17 ACETATE
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Overview
Description
2-Ethylhexyl-d17 acetate: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled version of 2-ethylhexyl acetate, commonly used in various scientific research applications. The presence of deuterium makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl-d17 acetate typically involves the esterification of deuterium-labeled 2-ethylhexanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled starting materials are sourced from specialized suppliers to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl-d17 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed:
Oxidation: Formation of 2-ethylhexanoic acid.
Reduction: Formation of 2-ethylhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl-d17 acetate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and formulations, particularly in the coatings and adhesives industries
Mechanism of Action
The mechanism of action of 2-ethylhexyl-d17 acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium can alter the rate of metabolism. This alteration is due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds, leading to slower reaction rates. This property is particularly useful in studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
2-Ethylhexyl acetate: The non-deuterated version of the compound.
Octyl acetate: Another ester with similar properties but different alkyl chain length.
Isopropyl acetate: A shorter chain ester with different physical and chemical properties .
Uniqueness: 2-Ethylhexyl-d17 acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for precise tracking and quantification in mass spectrometry studies, making it a valuable tool in various scientific fields .
Biological Activity
2-Ethylhexyl-D17 acetate (CAS Number: 103-09-3) is an organic compound widely used in various industrial applications, including as a solvent and in fragrances. Understanding its biological activity is crucial for assessing potential health risks associated with exposure. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is an ester formed from 2-ethylhexanol and acetic acid. Its molecular formula is C10H20O2 with a molecular weight of approximately 172.27 g/mol. The compound is known for its volatility and hydrophobic characteristics, which influence its interaction with biological systems.
Metabolism and Hydrolysis
Research indicates that this compound undergoes rapid hydrolysis in biological systems, primarily catalyzed by esterases and proteases present in mammalian tissues. In vitro studies demonstrate that the compound is hydrolyzed to 2-ethylhexan-1-ol, which has a half-life of approximately 2.3 minutes in blood . This rapid metabolism suggests that the biological effects observed may be predominantly due to its hydrolyzed form.
Genotoxicity Studies
Genotoxicity assessments have been conducted to evaluate the potential mutagenic effects of this compound and its metabolites. Notably, studies involving the metabolite 2-ethyl-1-hexanol indicated no significant increase in chromosome aberrations in cultured mammalian cells, both with and without metabolic activation . Similar findings were reported for related compounds, suggesting that this compound does not pose a significant genotoxic risk under standard exposure conditions.
Acute Toxicity
Acute toxicity studies have shown varied responses depending on the route of exposure. For instance, oral administration in rodent models indicated a no-observed-adverse-effect level (NOAEL) of 125 mg/kg/day . Higher doses resulted in significant physiological changes, including increased organ weights and alterations in blood parameters.
Subchronic Toxicity
In subchronic studies involving repeated oral dosing, effects such as reduced body weight gain and increased reticulocyte counts were observed at higher dosage levels (≥250 mg/kg/day). These findings highlight the compound's potential to induce systemic effects when exposure levels exceed safety thresholds .
Case Studies and Ecotoxicological Impact
Ecotoxicological assessments have revealed that compounds like this compound can impact aquatic ecosystems. Studies on road runoff characterized the presence of various toxicants, including esters like this compound, which could affect aquatic life through bioaccumulation and toxicity .
Properties
CAS No. |
1219802-70-6 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
189.372 |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |
InChI Key |
WOYWLLHHWAMFCB-PFUYVGSFSA-N |
SMILES |
CCCCC(CC)COC(=O)C |
Synonyms |
2-ETHYLHEXYL-D17 ACETATE |
Origin of Product |
United States |
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